molecular formula C9H7Cl2IO2 B13665008 Ethyl 2,6-dichloro-4-iodobenzoate

Ethyl 2,6-dichloro-4-iodobenzoate

Cat. No.: B13665008
M. Wt: 344.96 g/mol
InChI Key: NIAAACFRPJTDDP-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-4-iodobenzoate (Molecular Formula: C₉H₇Cl₂IO₂; Molecular Weight: 344.96 g/mol) is a halogenated benzoate ester characterized by chloro substituents at the 2- and 6-positions and an iodine atom at the 4-position of the aromatic ring. The ethyl ester group enhances lipophilicity compared to shorter-chain esters like methyl. The compound is stored at 2–8°C, suggesting sensitivity to thermal degradation . Limited data on its synthesis or applications are available in the provided evidence, but halogenated benzoates are commonly used as intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity in cross-coupling reactions or as heavy-atom derivatives for crystallography.

Properties

Molecular Formula

C9H7Cl2IO2

Molecular Weight

344.96 g/mol

IUPAC Name

ethyl 2,6-dichloro-4-iodobenzoate

InChI

InChI=1S/C9H7Cl2IO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3

InChI Key

NIAAACFRPJTDDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-4-iodobenzoate can be synthesized through various methods. One common approach involves the iodination of ethyl 2,6-dichlorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 4-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

    Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).

Major Products

    Substitution: Products vary depending on the nucleophile used, such as ethyl 2,6-dichloro-4-aminobenzoate.

    Coupling: Biphenyl derivatives and other complex organic molecules.

    Reduction: Ethyl 2,6-dichlorobenzoate.

Scientific Research Applications

Ethyl 2,6-dichloro-4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-4-iodobenzoate depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile, facilitated by a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Ester Group Variations

  • Methyl 2,6-Dichloro-4-Iodobenzoate (CAS 1098619-73-8):
    • Molecular Formula: C₈H₅Cl₂IO₂ (Molecular Weight: ~302.44 g/mol).
    • The methyl ester reduces steric bulk and lipophilicity compared to the ethyl analog. Methyl esters generally hydrolyze faster under basic conditions due to lower steric hindrance, which may influence pharmacokinetics if used in drug formulations.
    • Applications: Likely serves as a lighter, more polar intermediate in synthesis .
Parameter Ethyl Ester Methyl Ester
Molecular Weight 344.96 g/mol ~302.44 g/mol
Ester Group Ethyl (-OCO₂C₂H₅) Methyl (-OCO₂CH₃)
Lipophilicity (Inferred) Higher Lower

Substituent Variations

  • Ethyl 2,6-Dichloro-3-Hydroxy-4-Methoxybenzoate (C₁₀H₁₀Cl₂O₄; Molecular Weight: 265.09 g/mol): Features hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 4, respectively. The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like ethanol or water. Applications: Polar substituents suggest utility in pharmaceuticals requiring aqueous compatibility .
Parameter Ethyl 2,6-Cl₂-4-I-Benzoate Ethyl 2,6-Cl₂-3-OH-4-OCH₃-Benzoate
Molecular Weight 344.96 g/mol 265.09 g/mol
Key Substituents 4-Iodo 3-Hydroxy, 4-Methoxy
Polarity Moderate (iodine) High (hydroxyl, methoxy)

Complex Heterocyclic Derivatives ()

Compounds such as I-6230 and I-6473 incorporate pyridazine or isoxazole moieties linked via phenethylamino or phenoxy groups. These derivatives exhibit:

  • Higher molecular weights (e.g., I-6230: ~395 g/mol inferred).
  • Amino or thio linkers may improve binding to biological targets via hydrogen bonding or covalent interactions.
  • Applications: Likely designed for pharmaceutical use, contrasting with the simpler halogenated target compound .

Agrochemical Candidates ()

The isoxazoline derivative (C₂₉H₂₁N₃O₆SCl₂; Molecular Weight: ~610.5 g/mol):

  • Contains sulfur and nitrogen, enabling diverse interactions (e.g., hydrogen bonding, nucleophilic reactivity).
  • Higher melting point (138°C) suggests thermal stability, critical for agrochemical formulations.
  • Applications: Likely a pesticide or herbicide candidate, whereas the target compound’s simpler structure may limit such bioactivity .

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